2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine
Overview
Description
“2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine” is a chemical compound . It is also known as BAY-876, a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a morpholine ring via a methylene bridge . The pyrazole ring contains a methyl group at the 4-position .
Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 181.24 .
Scientific Research Applications
Synthesis and Biological Evaluation
Díaz et al. (2012) reported on the synthesis and pharmacological activity of a new series of 1-arylpyrazoles as potent σ(1) receptor antagonists, highlighting the compound 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). This compound showed high activity in the mouse capsaicin model of neurogenic pain and exerted dose-dependent antinociceptive effects in several neuropathic pain models, making it a clinical candidate due to its good physicochemical, safety, and ADME properties (J. Díaz et al., 2012).
Chemical Synthesis Methods
Prajapati et al. (2015) described an efficient one-pot synthesis method for producing new 1,4-dihydropyridine derivatives using a multicomponent reaction. This method involved the reaction of 4-(4-aminophenyl) morpholin-3-one with various pyrazole aldehydes, yielding compounds characterized by spectroscopic methods (Devang R. Prajapati, Hardik K. Senjani, Y. Naliapara, 2015).
Antiparasitic Activities
Kuettel et al. (2007) synthesized a series of new 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives and assayed them in vitro against Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum. Several compounds exhibited moderate to very good activity, with notable selectivity toward different Trypanosoma parasites (Sabine Kuettel, A. Zambon, M. Kaiser, R. Brun, L. Scapozza, R. Perozzo, 2007).
Pharmaceutical Chemistry
Özil et al. (2018) designed and synthesized novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives. These compounds were screened for in vitro antioxidant activities and as glucosidase inhibitors, demonstrating significant antioxidant activity and glucosidase inhibitory potential (M. Özil, Cansu Parlak, N. Baltaş, 2018).
Anti-inflammatory Activity
Khalil (2011) investigated a series of novel pyrazoline derivatives containing 4-morpholinophenyl moiety for their potential anti-inflammatory activity. The compounds exhibited varying levels of activity compared to the reference drug indomethacin (Omneya M. Khalil, 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the biological activity of the target .
Biochemical Pathways
Related compounds have been shown to influence the nad+ salvage pathway .
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Result of Action
Related compounds have shown growth inhibition in certain cell lines .
Properties
IUPAC Name |
2-[(4-methylpyrazol-1-yl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-4-11-12(6-8)7-9-5-10-2-3-13-9/h4,6,9-10H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQFITQMUYFYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233921 | |
Record name | Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-58-8 | |
Record name | Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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